molecular formula C7H9NO2S B195637 Methyl 3-amino-4-methylthiophene-2-carboxylate CAS No. 85006-31-1

Methyl 3-amino-4-methylthiophene-2-carboxylate

Cat. No. B195637
CAS RN: 85006-31-1
M. Wt: 171.22 g/mol
InChI Key: YICRPERKKBDRSP-UHFFFAOYSA-N
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Description

Methyl 3-Amino-4-methylthiophene-2-carboxylate is a versatile reactant used in various syntheses . It is used in the preparation of (oxalylamino)benzoic acids and (carboxyheteroarylamino)oxalic acids as selective and orally bioavailable nonpeptide inhibitors of protein-tyrosine phosphatase 1B .


Synthesis Analysis

The compound reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones . Another synthesis method involves the reaction of 4-bromotoluene with methyl 3-amino-4-methylthiophene-2-carboxylate and KOAc in the presence of PdCl (C3H5) in DMAc at 120 °C .


Molecular Structure Analysis

The molecular formula of Methyl 3-amino-4-methylthiophene-2-carboxylate is C7H9NO2S . The molecular weight is 171.217 . The IUPAC Standard InChI is InChI=1S/C7H9NO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,8H2,1-2H3 .


Chemical Reactions Analysis

Methyl 3-amino-4-methylthiophene-2-carboxylate reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .


Physical And Chemical Properties Analysis

The compound has a melting point of 85-88 °C (lit.) . The SMILES string is COC(=O)c1scc©c1N .

Scientific Research Applications

  • Genotoxic and Carcinogenic Potentials : MATC, as a precursor of the articaine local anesthetic, was studied for its genotoxic/mutagenic and carcinogenic potentials. No mutagenic effects were observed in Ames tests, and DNA damage was only significant at high concentrations. The study also included computational predictions of the reactivity of thiophene derivatives towards cytochrome P450, providing insights into potential toxicological profiles (Lepailleur et al., 2014).

  • Synthetic Applications : MATC has been used in Thorpe cyclization to construct synthetically important compounds under eco-friendly phase transfer catalysis conditions (R. D. Shah, 2011). Its crystal structure has been analyzed, revealing insights into its use in organic synthesis, medicine, dyes, and pesticides (Tao et al., 2020).

  • Use in Dye Manufacturing : MATC derivatives have been used in synthesizing disperse dyes for dyeing polyester fibers, displaying good fastness properties except for poor photostability (Iyun et al., 2015).

  • Medicinal Chemistry : MATC derivatives have also been investigated for their use in the synthesis of thieno[3,4-d]pyrimidines, which are important in medicinal chemistry (Ryndina et al., 2002).

  • Chemical Synthesis Methods : Various synthesis methods involving MATC have been explored, including the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates (Stephens et al., 1999) and copper-mediated N-arylation of methyl 2-aminothiophene-3-carboxylate (Rizwan et al., 2015).

  • Fluorescence Studies : The fluorescence properties of certain MATC derivatives have been investigated, which could have applications in material sciences and bioimaging (Pusheng, 2009).

  • Chemical Transformations : MATC has been used in chemical transformations, such as its reaction with cycloalkanones to form imines (Klemm et al., 1995).

  • Chemical Synthesis of Heterocyclic Compounds : MATC is utilized in the synthesis of various heterocyclic compounds, including triazines (Krinochkin et al., 2021) and thieno[3,2-e][1,2,4]triazepin-5-ones (Sabri et al., 2006).

Safety And Hazards

Methyl 3-amino-4-methylthiophene-2-carboxylate causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Future Directions

Methyl 3-amino-4-methylthiophene-2-carboxylate is used as an organic synthesis and pharmaceutical intermediate . Its potential applications in the synthesis of various compounds make it a subject of interest for future research.

properties

IUPAC Name

methyl 3-amino-4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICRPERKKBDRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234070
Record name Methyl 3-amino-4-methylthiophene-2-carboxylate
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Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-methylthiophene-2-carboxylate

CAS RN

85006-31-1
Record name Methyl 3-amino-4-methylthiophene-2-carboxylate
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Record name Methyl 3-amino-4-methylthiophene-2-carboxylate
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Record name Methyl 3-amino-4-methylthiophene-2-carboxylate
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Record name Methyl 3-amino-4-methyl-2-thenoate
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Record name METHYL 3-AMINO-4-METHYLTHIOPHENE-2-CARBOXYLATE
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Synthesis routes and methods

Procedure details

2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (l.74 g) was dissolved in acetonitrile (13 ml) and the resulting solution was brought to the boil. To this was added hydroxylamine hydrochloride (0.69 g) and the mixture was refluxed for 5 hours. The reaction mixture was cooled in ice and dry ether (50 ml) added whereby a sticky precipitate was produced which was filtered off with the aid of kieselguhr. The kieselguhr was slurried with water and filtered, and the filtrate was basified with ammonia and extracted with ether (2 ×). The combined extracts were dried over sodium sulphate, filtered and evaporated to give the title compound, 1.lg (64%) mp 82°-83°.
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-amino-4-methylthiophene-2-carboxylate
Reactant of Route 2
Methyl 3-amino-4-methylthiophene-2-carboxylate
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Reactant of Route 6
Methyl 3-amino-4-methylthiophene-2-carboxylate

Citations

For This Compound
31
Citations
A Lepailleur, R Bureau… - Journal of Applied …, 2014 - Wiley Online Library
… We primarily focus on the genotoxic/mutagenic and carcinogenic potentials of the methyl 3-amino-4-methylthiophene-2-carboxylate (1), a precursor of the articaine local anesthetic (4) …
S Herrmann, T Schübel, FN Costa… - Anais da Academia …, 2018 - SciELO Brasil
… Starting from the synthetic precursor methyl 3-amino-4-methylthiophene-2-carboxylate (9), the key intermediate 3-amino-4-methylthiophene-2-carbohydrazide (10) was prepared by …
Number of citations: 3 www.scielo.br
KL Shivaraj, BS Karthikeyan, N Suresh… - Dental Research …, 2020 - ncbi.nlm.nih.gov
… 1H and 13C NMR spectra confirmed the interaction between 3% NaOCl with 4% AHa, which resulted in a precipitate formation, methyl 3-amino-4-methylthiophene-2-carboxylate (…
Number of citations: 13 www.ncbi.nlm.nih.gov
F Derridj, J Roger, S Djebbar, H Doucet - Organic letters, 2010 - ACS Publications
… We decided to employ methyl 3-amino-4-methylthiophene-2-carboxylate as the test substrate for our study. Carbon C2 of this substrate is blocked by an ester which can be easily …
Number of citations: 70 pubs.acs.org
R Mustière, P Lagardere, S Hutter, V Dell'Orco… - European Journal of …, 2022 - Elsevier
… For the synthesis of 7-methylthieno[3,2-d]pyrimidin-3(4H)-ones, the synthesis pathway started with commercially available methyl 3-amino-4-methylthiophene-2-carboxylate. The methyl …
Number of citations: 2 www.sciencedirect.com
HY Huang, A Benzai, X Shi, H Doucet - The Chemical Record, 2021 - Wiley Online Library
… Conversely, the coupling of bromobenzenes with methyl 3-amino-4-methylthiophene-2-carboxylate gave the C5-arylated thiophenes (Scheme 12, b). The simple treatment of such 5-…
Number of citations: 19 onlinelibrary.wiley.com
N Sinha, NP Karche, MK Verma, SS Walunj, PB Nigade… - 2019 - ACS Publications
… To prepare analogues as shown in Scheme 1, the synthesis plan began with methyl 3-amino-4-methylthiophene-2-carboxylate 15 by Sandmeyer’s reaction using copper(II) bromide …
Number of citations: 18 pubs.acs.org
F Derridj, KS Larbi, J Roger, S Djebbar, H Doucet - Tetrahedron, 2012 - Elsevier
… We decided to employ methyl 3-amino-4-methylthiophene-2-carboxylate as the test substrate for our study. Carbon C2 of this substrate is blocked by an ester, which can be easily …
Number of citations: 16 www.sciencedirect.com
B Dumaître, N Dodic - Journal of medicinal chemistry, 1996 - ACS Publications
… in a different way using methyl 3-amino-4-methylthiophene-2-carboxylate as the starting … ) was added to a solution of methyl 3-amino-4-methylthiophene-2-carboxylate (5 g, 2.9 mmol) in …
Number of citations: 87 pubs.acs.org
R Rossi, M Lessi, C Manzini, G Marianetti, F Bellina - Tetrahedron, 2016 - arpi.unipi.it
… In 2010, Doucet and coworkers reported preliminary results on the Pd-catalyzed direct arylation of methyl 3-amino-4methylthiophene-2-carboxylate (35),24a …
Number of citations: 50 arpi.unipi.it

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